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Compound of Interest

Compound Name: RTI-118

Cat. No.: B15618702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings for RTI-118, a novel

neuropeptide S receptor (NPSR) antagonist. It is designed to assist researchers in replicating

and validating these findings by offering a detailed comparison of its performance with other

alternatives, supported by experimental data. This document summarizes quantitative data in

structured tables, presents detailed experimental protocols for key studies, and includes

visualizations of relevant biological pathways and experimental workflows.

Introduction to RTI-118
RTI-118 is a small-molecule antagonist of the neuropeptide S (NPS) receptor, a G-protein

coupled receptor involved in various physiological processes, including arousal, anxiety, and

drug reinforcement.[1] Published research has primarily focused on its potential as a

therapeutic agent for cocaine addiction. Compared to the earlier NPSR antagonist SHA-68,

RTI-118 exhibits improved aqueous solubility, a desirable property for a drug candidate.[1]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies

investigating the efficacy of RTI-118 in animal models of cocaine addiction.

Table 1: In Vitro and In Vivo Potency of RTI-118
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Parameter Value Species/System Reference

NPSR Antagonist

Potency (Ke)
109 ± 23 nM

CHO cells expressing

hNPSR
[2]

Effective Dose

(Cocaine Self-

Administration)

10 and 20 mg/kg (i.p.) Male Wistar Rats [1]

Effective Dose (Cue-

Induced

Reinstatement)

5, 10, and 20 mg/kg

(i.p.)
Male Wistar Rats [1]

Effective Dose

(Cocaine-Induced

Reinstatement)

10 and 20 mg/kg (i.p.) Male Wistar Rats [1]

Effective Dose

(Yohimbine-Induced

Reinstatement)

10 and 20 mg/kg (i.p.) Male Wistar Rats [1]

Effective Dose (ICSS

Blockade)
3.2 - 32 mg/kg (i.p.)

Male Sprague-Dawley

Rats
[2][3]

Table 2: Effects of RTI-118 on Cocaine-Seeking Behaviors (Reinstatement Models)

Reinstatement
Trigger

RTI-118 Dose
(mg/kg, i.p.)

Outcome Reference

Conditioned Cues 5, 10, 20
Significant reduction

in lever pressing
[1]

Cocaine Prime (15

mg/kg)
10, 20

Significant reduction

in lever pressing
[1]

Yohimbine (2.5 mg/kg) 10, 20
Attenuation of

reinstatement
[1]

Table 3: Comparison of RTI-118 and SHA-68 in Cocaine vs. Food Self-Administration
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Compound
Dose (mg/kg,
i.p.)

Effect on
Cocaine Self-
Administration

Effect on Food
Self-
Administration

Reference

RTI-118 10, 20
Dose-dependent

decrease

No significant

effect
[1]

RTI-118 30
Dose-dependent

decrease

Dose-dependent

decrease
[1]

SHA-68 10, 30, 50
Non-selective

decrease

Non-selective

decrease
[1]

Experimental Protocols
This section details the methodologies for the key experiments cited in the published literature

on RTI-118.

Cocaine Self-Administration in Rats
This protocol is based on the methods described by Schmoutz et al. (2012).

1. Subjects: Male Wistar rats were used.[1] Animals were surgically implanted with intravenous

catheters for cocaine administration.

2. Apparatus: Standard operant conditioning chambers equipped with two retractable levers,

stimulus lights above each lever, and a food pellet dispenser were used.

3. Procedure:

Training: Rats were trained to self-administer cocaine (0.5 mg/kg/infusion) under a fixed-ratio
(FR) 4 schedule, meaning four lever presses were required to receive one infusion of
cocaine.[1] Sessions were conducted daily.
Drug Administration: RTI-118 or vehicle was administered via intraperitoneal (i.p.) injection
30 minutes before the start of the self-administration session.[1]
Data Collection: The number of cocaine infusions and lever presses were recorded to assess
the effect of RTI-118 on cocaine-taking behavior. A concurrent food self-administration
schedule was also used to assess the selectivity of RTI-118.[1]
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Reinstatement of Cocaine-Seeking Behavior
This model, as described by Schmoutz et al. (2012), is used to study relapse.

1. Extinction Phase: Following stable cocaine self-administration, the cocaine infusions were

discontinued. Lever presses no longer resulted in cocaine delivery, leading to a decrease in

responding (extinction).

2. Reinstatement Testing: Once responding was extinguished, reinstatement of cocaine-

seeking was triggered by one of the following:

Cue-Induced: Presentation of the light and tone cues that were previously paired with
cocaine infusion.[1]
Cocaine-Primed: A non-contingent injection of cocaine (15 mg/kg, i.p.).[1]
Stress-Induced: An injection of the pharmacological stressor yohimbine (2.5 mg/kg, i.p.).[1]
Treatment: RTI-118 or vehicle was administered 30 minutes prior to the reinstatement test.
[1]

3. Data Collection: The number of presses on the previously active lever was measured as an

indicator of cocaine-seeking behavior.

Intracranial Self-Stimulation (ICSS)
This procedure, based on the work of Negus and colleagues, assesses the abuse potential of

drugs.[2][3]

1. Subjects: Male Sprague-Dawley rats were surgically implanted with an electrode in the

medial forebrain bundle.[3]

2. Apparatus: Operant conditioning chambers were equipped with a lever that, when pressed,

delivered electrical stimulation to the brain.

3. Procedure:

Training: Rats were trained to press the lever to receive brain stimulation. The frequency of
the electrical stimulation was varied to determine a baseline rate of responding.
Drug Testing: The effects of cocaine and RTI-118 on ICSS were evaluated. A dose-
dependent blockade of cocaine-induced facilitation of ICSS by RTI-118 was assessed.[2][3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3494782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3494782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3494782/
https://www.benchchem.com/product/b15618702?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3494782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4259821/
https://pubmed.ncbi.nlm.nih.gov/25220242/
https://pubmed.ncbi.nlm.nih.gov/25220242/
https://www.benchchem.com/product/b15618702?utm_src=pdf-body
https://www.benchchem.com/product/b15618702?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4259821/
https://pubmed.ncbi.nlm.nih.gov/25220242/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The data is typically presented as frequency-rate curves, where the rate of
lever pressing is plotted against the frequency of brain stimulation. A leftward shift in the
curve indicates an enhancement of the rewarding effect of the stimulation, while a rightward
shift indicates a decrease.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize key

concepts related to RTI-118 research.
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Caption: Neuropeptide S Receptor (NPSR) Signaling Pathway.
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Caption: Cocaine Self-Administration Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15618702?utm_src=pdf-body-img
https://www.benchchem.com/product/b15618702?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Antagonism of the neuropeptide S receptor with RTI-118 decreases cocaine self-
administration and cocaine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

2. Effects of the neuropeptide S receptor antagonist RTI-118 on abuse-related facilitation of
intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV)
in rats - PMC [pmc.ncbi.nlm.nih.gov]

3. Effects of the neuropeptide S receptor antagonist RTI-118 on abuse-related facilitation of
intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV)
in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Replicating and Validating Published RTI-118 Findings:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15618702#replicating-and-validating-published-rti-
118-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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